6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine
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Overview
Description
“6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C19H11ClN2O and a molecular weight of 318.76 . It is a complex molecule that contains several fused rings, including a naphtho[2,1-b]furan ring and an imidazo[1,2-a]pyridine ring .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple fused rings . The naphtho[2,1-b]furan ring and the imidazo[1,2-a]pyridine ring are key components of the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C19H11ClN2O), molecular weight (318.76), and its complex molecular structure .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Tang, Zhang, Zeng, and Zhou (2017) demonstrates the synthesis of novel naphtho[2,3-b]furan-4,9-dione derivatives with a 2-aminopyridine moiety. These derivatives show intense charge-transfer bands in the visible region, indicating potential applications in colorimetric sensors and organic electronics (Tang, Zhang, Zeng, & Zhou, 2017).
- Yavari, Anary‐Abbasinejad, and Hossaini (2004) reported on the synthesis of naphtho[2,1-b]furanylium cation and its reactions with alcohols and trialkyl phosphites, contributing to the chemistry of heterocyclic compounds (Yavari, Anary‐Abbasinejad, & Hossaini, 2004).
Biological and Pharmacological Applications
- El-Wahab et al. (2011) synthesized new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus. These compounds showed promising effects against Gram-positive and negative bacteria and fungi, highlighting their potential as antimicrobial agents (El-Wahab et al., 2011).
- Kumaraswamy et al. (2008) explored the synthesis of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles and evaluated their antimicrobial and other pharmacological activities, contributing to the understanding of these compounds in drug discovery (Kumaraswamy et al., 2008).
Sensor Technology
- The study by Tang et al. (2017) also highlighted the potential of the synthesized naphtho[2,3-b]furan-4,9-dione derivatives as chromogenic sensors for detecting heavy metals like Hg2+ and Pd2+ in aqueous media, which could be significant in environmental monitoring (Tang et al., 2017).
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold, indicating their potential to interact with various biological targets .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can modify the compound’s structure, potentially altering its interaction with biological targets .
Biochemical Pathways
The broad applicability of imidazo[1,2-a]pyridines in medicinal chemistry suggests that they may influence multiple pathways .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial potential , suggesting that this compound may also exhibit similar effects.
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-2-yl-6-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O/c20-13-6-8-19-21-16(11-22(19)10-13)18-9-15-14-4-2-1-3-12(14)5-7-17(15)23-18/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARGLYSCKDDLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=CN5C=C(C=CC5=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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